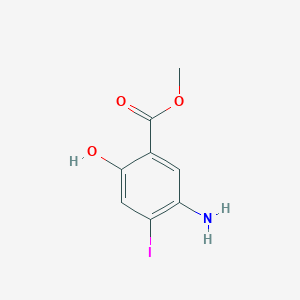

Methyl 5-amino-2-hydroxy-4-iodobenzoate

CAS No.:

Cat. No.: VC15748930

Molecular Formula: C8H8INO3

Molecular Weight: 293.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8INO3 |

|---|---|

| Molecular Weight | 293.06 g/mol |

| IUPAC Name | methyl 5-amino-2-hydroxy-4-iodobenzoate |

| Standard InChI | InChI=1S/C8H8INO3/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3,11H,10H2,1H3 |

| Standard InChI Key | LOYZPXIDJPKURD-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1O)I)N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, methyl 5-amino-2-hydroxy-4-iodobenzoate, reflects its substitution pattern:

-

A methyl ester at position 1 of the benzene ring.

-

Hydroxy (-OH) and amino (-NH₂) groups at positions 2 and 5, respectively.

-

An iodine atom at position 4, contributing to its halogenated character.

The canonical SMILES representation, COC(=O)C1=CC(=C(C=C1O)I)N, and InChIKey LOYZPXIDJPKURD-UHFFFAOYSA-N provide unambiguous identifiers for its structure.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈INO₃ |

| Molecular Weight | 293.06 g/mol |

| CAS Number | Not publicly disclosed |

| PubChem CID | 68860966 |

| Solubility | Limited data; polar solvents likely preferred |

Synthesis and Optimization

Challenges and Optimization

Key challenges include:

-

Regioselectivity: Ensuring precise substitution patterns on the benzene ring.

-

Stability of Functional Groups: The amino and hydroxy groups may undergo oxidation or side reactions without proper protection.

-

Yield Maximization: Reaction conditions (temperature, catalysts, solvents) require meticulous optimization .

Reactivity and Functionalization

Halogen Bonding and Electronic Effects

The iodine atom’s polarizability facilitates halogen bonding, making the compound a candidate for crystal engineering and supramolecular chemistry. Additionally, the electron-withdrawing iodine influences the aromatic ring’s electronic profile, directing electrophilic substitution to specific positions.

Applications in Medicinal Chemistry

Intermediate for Pharmacophores

Methyl 5-amino-2-hydroxy-4-iodobenzoate serves as a precursor for heterocyclic scaffolds. For example:

-

Benzoxepines: Analogous to compounds in , its structure could undergo cyclization to form seven-membered rings with potential CNS activity.

-

Anticancer Agents: Iodinated aromatics are explored for their radiopaque properties and role in targeted therapies .

Industrial and Material Science Applications

Specialty Chemicals

The iodine substituent enhances molecular weight and stability, making the compound valuable in:

-

Liquid Crystal Displays (LCDs): As a component of mesogenic materials.

-

Polymer Additives: To improve thermal resistance.

Analytical Chemistry

Its distinct spectroscopic signatures (e.g., UV-Vis absorption at ~270 nm due to the aromatic system) facilitate use as a chromatographic standard or probe.

Future Directions

Unresolved Challenges

-

Scalability: Developing cost-effective, large-scale synthesis methods.

-

Biological Screening: Prioritizing in vitro assays to identify lead compounds.

Interdisciplinary Opportunities

-

Computational Modeling: DFT studies to predict reactivity and binding affinities.

-

Hybrid Materials: Integration into metal-organic frameworks (MOFs) for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume